

Application Notes and Protocols for Synthetic Iberiotoxin

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Compound of Interest

Compound Name: *Iberiotoxin*

Cat. No.: B031492

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (IbTx) is a potent and highly selective peptide neurotoxin originally isolated from the venom of the red scorpion *Hottentotta tamulus*^[1]. It is a 37-amino acid peptide that functions as a high-affinity blocker of large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1 or Maxi-K channels)^{[1][2]}. Due to its specificity, synthetic **Iberiotoxin** is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels in various biological systems. It displays 68% sequence homology with charybdotoxin but offers greater selectivity for BK channels^{[1][3]}.

Mechanism of Action

Iberiotoxin selectively binds to the outer vestibule of the BK channel pore with nanomolar affinity^{[1][3][4]}. This binding event does not completely occlude the pore but rather inhibits the channel by altering its gating kinetics. Specifically, IbTx significantly decreases both the probability of the channel opening and the mean open time, effectively blocking the outward flow of potassium (K⁺) ions^[1]. This action prevents the hyperpolarizing influence of BK channel activation, leading to prolonged depolarization in excitable cells. The interaction is a simple bimolecular reaction, and the toxin is only effective when applied to the external face of the cell membrane^{[2][3][4]}.

Physicochemical and Pharmacological Properties

Synthetic **Iberiotoxin** is a reliable and pure alternative to the native toxin, ensuring high reproducibility in experimental settings.

| Property | Value | Source(s) |
|----------------------------|--|---|
| Molecular Formula | $C_{179}H_{274}N_{50}O_{55}S_7$ | [1] |
| Molecular Weight | 4230.8 Da | [2] |
| Amino Acid Count | 37 | [1] [3] |
| Target | High-conductance Ca^{2+} -activated K^+ channel (BK, KCa1.1) | [1] [2] |
| IC_{50} | ~2 nM | [2] [5] |
| Dissociation Constant (Kd) | ~1 nM - 1.16 nM | [1] [4] [6] |
| Association Rate (kon) | $1.3 - 3.3 \times 10^6 M^{-1}s^{-1}$ | [2] [4] |
| Dissociation Rate (koff) | $3.8 \times 10^{-3} s^{-1}$ | [4] |
| Solubility | Soluble in water and saline buffers | [2] [7] |

Research Applications

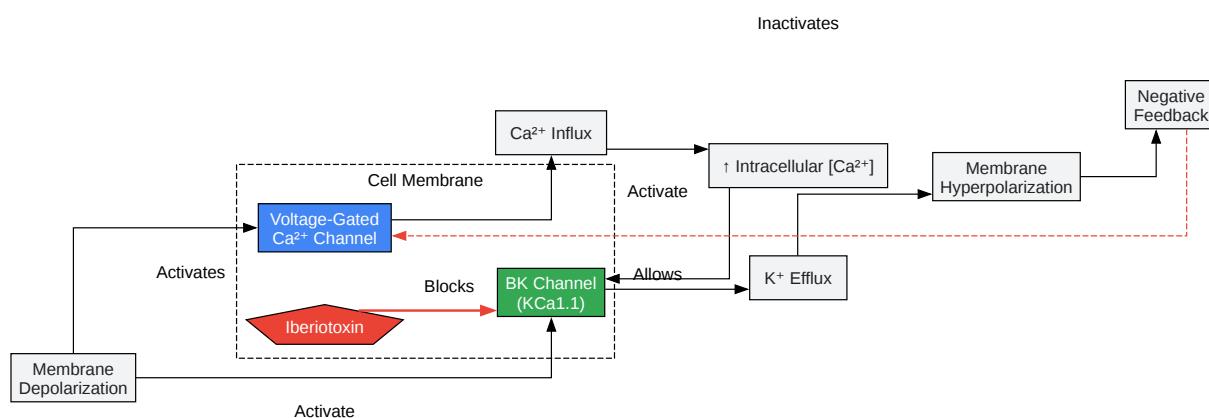
- Functional Characterization of BK Channels: IbTx is used to isolate and study the contribution of BK channels to cellular excitability, neurotransmitter release, smooth muscle tone, and hormone secretion[\[8\]](#)[\[9\]](#).
- Distinguishing BK Channel Subtypes: The discovery of IbTx-resistant BK channels has been critical for identifying the role of accessory subunits. The neuronal $\beta 4$ subunit, when co-expressed with the pore-forming α subunit, confers resistance to IbTx, allowing researchers to probe the function of different BK channel compositions in the central nervous system[\[10\]](#)[\[11\]](#)[\[12\]](#).

- Drug Discovery and Development: By elucidating the role of BK channels in disease states such as hypertension, erectile dysfunction, and neurological disorders, IbTx serves as a critical tool for validating BK channels as therapeutic targets[9].
- Molecular Probes: Modified versions of synthetic IbTx, such as biotinylated or iodinated analogues, are used for imaging channel distribution on cell surfaces, performing binding assays, and localizing BK channels in tissues[13][14][15][16].

Signaling Pathway and Toxin Interaction

BK Channel Signaling and Iberiotoxin Inhibition

BK channels are activated by the dual stimuli of membrane depolarization and elevated intracellular calcium $[Ca^{2+}]$. Once open, they allow K^{+} efflux, leading to membrane hyperpolarization. This acts as a negative feedback mechanism, for instance, by inactivating voltage-gated Ca^{2+} channels. **Iberiotoxin** blocks this K^{+} efflux, preventing hyperpolarization.

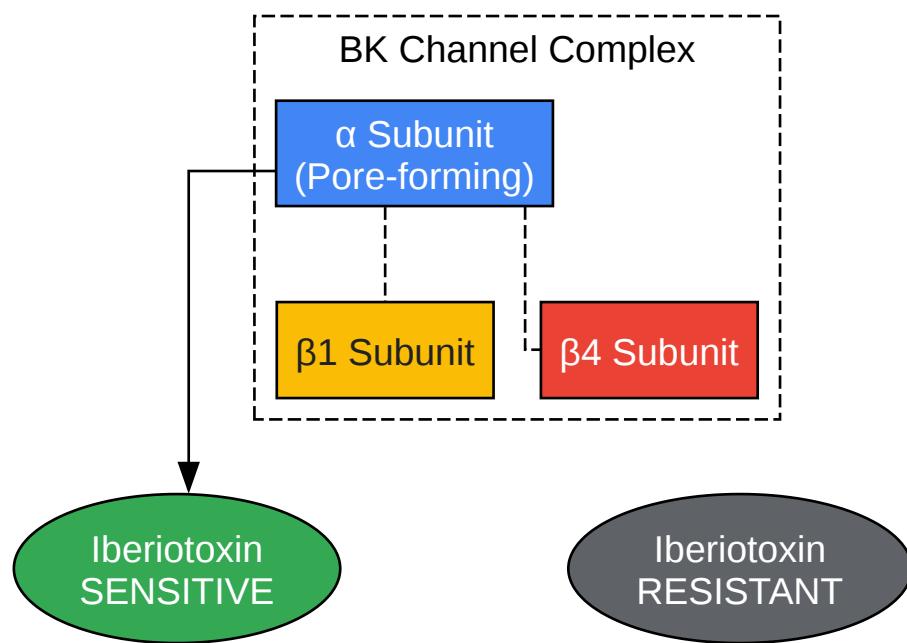


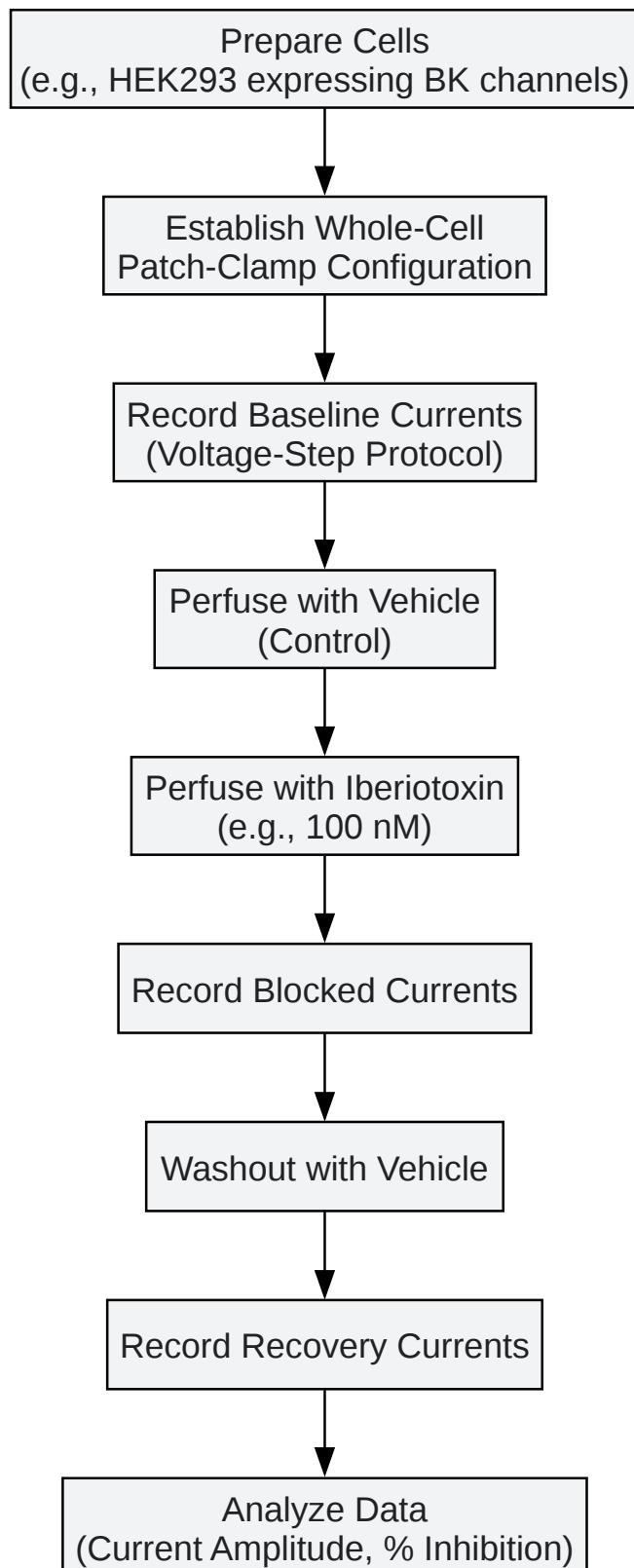
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Caption: BK channel activation pathway and its inhibition by **Iberiotoxin**.

Iberiotoxin Sensitivity and BK Channel Subunits

The sensitivity of BK channels to **Iberiotoxin** is determined by its accessory β subunits. The $\beta 4$ subunit, highly expressed in the brain, confers toxin resistance.



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